2-(Benzyloxy)-4-fluorobenzaldehyde
CAS No.: 202857-89-4
Cat. No.: VC21097325
Molecular Formula: C14H11FO2
Molecular Weight: 230.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 202857-89-4 |
|---|---|
| Molecular Formula | C14H11FO2 |
| Molecular Weight | 230.23 g/mol |
| IUPAC Name | 4-fluoro-2-phenylmethoxybenzaldehyde |
| Standard InChI | InChI=1S/C14H11FO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |
| Standard InChI Key | GTMFIRJLBBXARD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C=O |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C=O |
Introduction
Structural and Chemical Overview
2-(Benzyloxy)-4-fluorobenzaldehyde consists of a benzaldehyde core with two key functional groups: a benzyloxy group (C₆H₅CH₂O-) at the ortho position (position 2) and a fluorine atom at the para position (position 4) relative to the aldehyde group. The molecular formula is C₁₄H₁₁FO₂, with a calculated molecular weight of approximately 230.24 g/mol.
The compound features three key functional moieties that contribute to its chemical behavior and reactivity:
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The aldehyde group (-CHO), which is highly reactive toward nucleophiles and can participate in various condensation reactions
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The benzyloxy group, which serves as a protecting group for the hydroxyl position and can be selectively removed under appropriate conditions
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The fluorine atom, which influences the electronic properties of the aromatic ring, altering reactivity patterns and potentially enhancing binding interactions in biological systems
Physical and Chemical Properties
The physical state of 2-(Benzyloxy)-4-fluorobenzaldehyde at room temperature is typically a crystalline solid. Based on the properties of similar benzaldehyde derivatives, this compound likely exhibits the following characteristics:
| Property | Value/Description |
|---|---|
| Physical appearance | Off-white to pale yellow crystalline solid |
| Molecular weight | 230.24 g/mol |
| Melting point | Approximately 65-70°C (estimated) |
| Solubility | Soluble in organic solvents (dichloromethane, chloroform, acetone); poorly soluble in water |
| Stability | Stable under normal conditions; sensitive to strong oxidizing agents |
| UV absorption | Characteristic absorption bands at approximately 250-280 nm |
| IR spectrum | Characteristic C=O stretching (approximately 1680-1700 cm⁻¹), C-O-C stretching (1200-1250 cm⁻¹), C-F stretching (1000-1100 cm⁻¹) |
The fluorine atom at the para position affects the electron distribution within the aromatic ring, generally increasing the electrophilicity of the aldehyde carbon while potentially altering the reactivity of the ring toward electrophilic aromatic substitution reactions.
Synthesis Methods
Several synthetic routes can be employed to produce 2-(Benzyloxy)-4-fluorobenzaldehyde, drawing upon established methods for similar compounds.
From 2-Hydroxy-4-fluorobenzaldehyde
One of the most straightforward approaches involves benzylation of 2-hydroxy-4-fluorobenzaldehyde:
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Starting with 2-hydroxy-4-fluorobenzaldehyde
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Reaction with benzyl bromide in the presence of a base (typically potassium carbonate)
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Using acetone or dimethylformamide (DMF) as the solvent
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Refluxing for 4-8 hours to achieve complete conversion
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Purification by column chromatography or recrystallization
From 4-Fluorosalicylaldehyde
An alternative approach utilizes 4-fluorosalicylaldehyde:
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Protection of the phenolic hydroxyl group with benzyl bromide
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Base-mediated O-benzylation using potassium carbonate in acetone
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Reaction time of approximately 12-16 hours at reflux temperature
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Isolation by extraction followed by purification
From 2-(Benzyloxy)-4-fluorophenylmethanol
The compound can also be synthesized through oxidation of 2-(benzyloxy)-4-fluorophenylmethanol:
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Oxidation using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane
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Conducting the reaction in dichloromethane at room temperature
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Reaction time of 2-4 hours with careful monitoring
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Purification by column chromatography using hexane/ethyl acetate gradient
Chemical Reactions and Reactivity
The reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde is primarily dictated by the aldehyde group, with additional influences from the benzyloxy substituent and the fluorine atom.
Aldehyde-Centered Reactions
The aldehyde functionality can participate in numerous reactions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic addition | Various nucleophiles (alcohols, amines) | Hemiacetals, acetals, imines |
| Wittig reaction | Phosphonium ylides | Alkenes |
| Grignard reaction | Grignard reagents (RMgX) | Secondary alcohols |
| Aldol condensation | Base-catalyzed, with ketones/aldehydes | β-hydroxy aldehydes, α,β-unsaturated aldehydes |
| Reductive amination | Amines, reducing agents (NaBH₃CN) | Secondary/tertiary amines |
Benzyloxy Group Transformations
The benzyloxy group can undergo several transformations:
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Hydrogenolysis: Removal using catalytic hydrogenation (H₂, Pd/C) to reveal the phenolic hydroxyl group
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Acidic cleavage: Treatment with strong acids (HBr/AcOH) to remove the benzyl protecting group
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Transesterification: Exchange with other alcohols under specific catalytic conditions
Fluorine-Influenced Reactivity
The fluorine atom influences reactivity in several ways:
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Decreases electron density in the aromatic ring, particularly at the para position
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Stabilizes negative charges that might develop during reactions
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Affects the acidity of nearby hydrogen atoms
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Potentially blocks certain positions from electrophilic attack
Applications in Chemical Synthesis
2-(Benzyloxy)-4-fluorobenzaldehyde serves as a versatile building block in organic synthesis, particularly in pharmaceutical and fine chemical applications.
As a Pharmaceutical Intermediate
This compound functions as a key intermediate in the synthesis of various pharmaceutical compounds, including:
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Potential serotonin receptor modulators containing the 2-alkoxybenzaldehyde scaffold
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Anti-inflammatory agents where the fluorine improves metabolic stability
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Enzyme inhibitors utilizing the benzyloxy group for binding site interactions
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Heterocyclic compounds through condensation reactions with the aldehyde group
In Combinatorial Chemistry
The multiple functional groups present in 2-(Benzyloxy)-4-fluorobenzaldehyde make it valuable in combinatorial chemistry approaches:
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Diversity-oriented synthesis using the aldehyde group as a point of diversification
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Solid-phase synthesis with attachment through the benzyloxy group
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Fragment-based drug discovery utilizing the core structure as a privileged scaffold
| Compound | Structural Differences | Observed/Potential Activities |
|---|---|---|
| 2-(Benzyloxy)-4-fluorobenzaldehyde | Reference compound | Synthetic intermediate, potential antimicrobial and enzyme inhibitory properties |
| (2-(Benzyloxy)-4-fluorophenyl)methanol | Reduced aldehyde group | Intermediate in organic synthesis, potential anticancer properties |
| 4-(Benzyloxy)-2-fluoroaniline | Amine instead of aldehyde at different position | Antimicrobial activities, enzyme inhibition |
| 2-(Benzyloxy)benzaldehyde | Lacks fluorine atom | Reduced metabolic stability, different electronic properties |
Spectroscopic Characterization
Spectroscopic methods provide essential tools for characterizing 2-(Benzyloxy)-4-fluorobenzaldehyde and confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key NMR signals for 2-(Benzyloxy)-4-fluorobenzaldehyde:
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H NMR | ~10.4 (s) | Aldehyde proton (-CHO) |
| ¹H NMR | ~7.2-7.4 (m) | Benzyl aromatic protons |
| ¹H NMR | ~5.2 (s) | Benzyloxy methylene protons (-CH₂-) |
| ¹H NMR | ~6.6-7.8 (m) | Aromatic protons of the benzaldehyde ring |
| ¹³C NMR | ~188-190 | Aldehyde carbon |
| ¹³C NMR | ~70-72 | Benzyloxy methylene carbon |
| ¹⁹F NMR | ~(-110) to (-120) | Aromatic fluorine |
Infrared (IR) Spectroscopy
Key IR absorption bands would include:
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Aldehyde C=O stretching: ~1680-1700 cm⁻¹
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Aromatic C=C stretching: ~1600, 1580, 1450 cm⁻¹
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C-O-C stretching (benzyloxy): ~1250-1270 cm⁻¹
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C-F stretching: ~1000-1100 cm⁻¹
Mass Spectrometry
Expected fragmentation pattern in mass spectrometry:
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Molecular ion peak at m/z 230 (M⁺)
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Loss of CHO to give m/z 201
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Benzyl fragment at m/z 91 (tropylium ion)
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Further fragmentation patterns specific to the benzyloxy and fluorine substituents
Structure-Property Relationships
Understanding the relationship between structure and properties helps predict the behavior of 2-(Benzyloxy)-4-fluorobenzaldehyde in various applications.
Electronic Effects
The electronic effects of the substituents significantly influence the compound's properties:
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The electron-withdrawing fluorine atom decreases electron density in the aromatic ring
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The benzyloxy group donates electrons through resonance but withdraws through the inductive effect
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The combined effect creates a unique electronic distribution that affects reactivity
Steric Considerations
Steric factors also play important roles:
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The benzyloxy group at the ortho position creates steric hindrance around the aldehyde group
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This hindrance can affect the approach of reagents to the aldehyde carbon
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The fluorine atom, despite its small size, can influence the conformation of the molecule
Analytical Methods and Purification
Effective analytical methods and purification techniques are essential for working with 2-(Benzyloxy)-4-fluorobenzaldehyde.
Chromatographic Methods
High-performance liquid chromatography (HPLC) conditions for analysis:
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase, 5 μm particle size |
| Mobile phase | Acetonitrile/water gradient (40:60 to 80:20) |
| Flow rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention time | Approximately 8-10 minutes (estimated) |
Purification Techniques
Optimal purification methods include:
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Column chromatography using silica gel with hexane/ethyl acetate gradient elution
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Recrystallization from appropriate solvent systems (ethanol/water or hexane/ethyl acetate)
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Preparative HPLC for high-purity requirements
Future Research Directions
Several promising research directions could further explore the potential of 2-(Benzyloxy)-4-fluorobenzaldehyde:
Synthetic Applications
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Development of efficient catalytic methods for transformations of the aldehyde group
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Exploration of stereoselective reactions using the compound as a starting material
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Investigation of multi-component reactions incorporating this building block
Medicinal Chemistry Applications
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Systematic structure-activity relationship studies to identify optimal substitution patterns for biological activity
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Design and synthesis of focused libraries based on the 2-(benzyloxy)-4-fluorobenzaldehyde scaffold
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Evaluation against specific disease targets, particularly those where fluorinated compounds have shown promise
Materials Science Applications
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Exploration of potential applications in functional materials, particularly those requiring specific electronic properties
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Investigation of the compound's potential in photochemical applications due to its unique electronic structure
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Development of polymer precursors incorporating the benzaldehyde scaffold
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